Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound characterized by its benzothiophene core structure, which is a sulfur-containing heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and amino functionality makes it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-1-benzothiophene-2-carboxylate as the core structure.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under specific reaction conditions.
Methylation: The carboxylate group is methylated using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted benzothiophenes depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activity. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, while the amino group can participate in hydrogen bonding and other interactions. The exact mechanism would vary based on the specific application and biological system involved.
Comparison with Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)propionate: Similar in structure but lacks the benzothiophene core.
Methyl 3-amino-7-(trifluoromethyl)benzothiophene-2-carboxylate: Similar but with a different position of the trifluoromethyl group.
Uniqueness: The presence of the benzothiophene core and the specific positioning of the trifluoromethyl group and amino functionality make Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKJNIAIFXOMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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